molecular formula C7H3ClFNO B8012743 5-Chloro-2-fluoro-4-hydroxybenzonitrile

5-Chloro-2-fluoro-4-hydroxybenzonitrile

Cat. No.: B8012743
M. Wt: 171.55 g/mol
InChI Key: DRCQGCIMPNFWFJ-UHFFFAOYSA-N
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Description

5-Chloro-2-fluoro-4-hydroxybenzonitrile (CAS 1849382-33-7) is a multifunctional aromatic building block with the molecular formula C 7 H 3 ClFNO and a molecular weight of 171.56 g/mol . This compound is characterized by a benzene ring substituted with chloro, fluoro, hydroxy, and nitrile groups, making it a versatile intermediate for nucleophilic aromatic substitution reactions and metal-catalyzed cross-coupling reactions, such as the Ullmann reaction . Its primary research value lies in the synthesis of advanced polymers and functional materials. The distinct electronic properties imparted by the nitrile and halogen groups make it particularly valuable for creating monomers that yield polymers with high thermal stability, a high glass transition temperature, and excellent mechanical properties . Such polymers are critical for high-performance applications in the aerospace and microelectronics industries . Furthermore, substituted benzonitriles are key precursors in the development of m -aryloxy phenols, which find applications as antioxidants, ultraviolet absorbers, and flame retardants in plastics, adhesives, and coatings . We supply this compound with a guaranteed purity of not less than (NLT) 98% . Custom synthesis is available, offering flexible production scaling from grams to kilograms to support both laboratory research and industrial projects . A comprehensive Certificate of Analysis (COA) is provided with each batch to ensure traceability, compliance, and structural characterization for our clients . This product is for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

5-chloro-2-fluoro-4-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClFNO/c8-5-1-4(3-10)6(9)2-7(5)11/h1-2,11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRCQGCIMPNFWFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)O)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Chloro 2 Fluoro 4 Hydroxybenzonitrile and Structural Analogues

Conventional Synthetic Routes to Halogenated Hydroxybenzonitriles

Traditional synthetic methods have long been employed for the preparation of functionalized benzonitriles. These routes often involve sequential reactions where functional groups are introduced one by one, relying on established, powerful, yet sometimes harsh, reaction conditions.

A common and logical approach to building halogenated hydroxybenzonitriles involves the initial halogenation of a phenolic precursor, followed by the introduction of the nitrile group. Phenols are highly activated substrates for electrophilic aromatic substitution, readily undergoing halogenation with reagents like bromine or chlorine, often without the need for a Lewis acid catalyst. chemistrysteps.combyjus.com The strong activating and ortho-, para-directing nature of the hydroxyl group guides the position of the incoming halogen. chemistrysteps.combyjus.com

Once the desired halogenation pattern is achieved on the phenolic ring, the nitrile group can be introduced. A classic method for this transformation is the Rosenmund-von Braun reaction, which involves the cyanation of an aryl halide using a stoichiometric amount of copper(I) cyanide (CuCN), typically at high temperatures. For instance, a structural analogue, 3-Fluoro-4-hydroxybenzonitrile, can be synthesized by heating 4-Bromo-2-fluorophenol with CuCN in a solvent like N-methyl-2-pyrrolidone (NMP).

Another strategy involves the Sandmeyer reaction, where an aniline (B41778) derivative is converted to a diazonium salt, which is then displaced by a cyanide nucleophile, often sourced from copper cyanide. acs.org This route would require the initial synthesis of a halogenated aminophenol.

Representative Conventional Cyanation Reaction
Starting MaterialReagentsProductYieldReference
4-Bromo-2-fluorophenolCuCN, NMP, 150°C3-Fluoro-4-hydroxybenzonitrile72.1%

An alternative synthetic direction involves the introduction of a hydroxyl group onto a pre-existing halogenated benzonitrile (B105546) scaffold. Direct hydroxylation of aromatic C-H bonds is a synthetically challenging transformation but is an area of active research. researchgate.net Methods have been developed for the hydroxylation of benzene (B151609) and other aromatics using powerful oxidizing agents or specialized catalytic systems. For example, hydrogen peroxide in superacidic media can hydroxylate various benzene derivatives. researchgate.net The hydroxylation of phenolic compounds themselves using reagents like peroxynitrite has also been studied, leading to the formation of dihydroxybenzene derivatives. nih.govnih.gov

For benzonitrile derivatives, these direct hydroxylation methods are less common due to potential side reactions with the nitrile group and the deactivating nature of the cyano and halogen substituents. More typically, a hydroxyl group is introduced via the hydrolysis of a precursor functional group, such as a methoxy (B1213986) ether, which can be cleaved using reagents like boron tribromide (BBr₃) or hydrobromic acid (HBr). A synthetic route for 2,6-difluoro-4-hydroxybenzonitrile, for example, involves the demethylation of 2,6-difluoro-4-methoxybenzonitrile (B50328) as a final step. google.com

The synthesis of a polysubstituted aromatic ring like 5-Chloro-2-fluoro-4-hydroxybenzonitrile is fundamentally a study in multi-step synthesis. The order of reactions is critical to ensure the correct regiochemistry of the final product. libretexts.org The directing effects of the substituents already on the ring dictate the position of the next incoming group during electrophilic aromatic substitution reactions.

A retrosynthetic analysis of the target molecule is essential. Key considerations include:

Activating vs. Deactivating Groups: The hydroxyl group is a strongly activating ortho-, para-director. chemistrysteps.com Halogens (F, Cl) are deactivating but also ortho-, para-directing. The nitrile group is a strongly deactivating meta-director.

Reaction Order: To achieve a specific substitution pattern, the sequence of electrophilic additions must be carefully planned. For example, to install groups in a meta relationship, a meta-directing group should be introduced first. libretexts.org

Protecting Groups: In some cases, a functional group may need to be temporarily modified or "protected" to prevent it from interfering with a subsequent reaction step. For example, an aniline can be converted to an amide to moderate its reactivity and steric bulk before performing nitration. youtube.com

A plausible multi-step synthesis could start from a simpler fluorophenol, followed by controlled chlorination, and finally introduction of the nitrile group, carefully navigating the directing effects at each stage. google.com

Advanced and Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes the development of more efficient, selective, and environmentally benign methods. This includes the use of catalytic systems and exploring alternative reaction mechanisms that can operate under milder conditions.

While the classic Rosenmund-von Braun reaction is effective, it requires stoichiometric amounts of copper cyanide and harsh conditions. Contemporary research has focused on developing catalytic versions of this transformation. Copper-mediated cyanation reactions have emerged as a powerful and more practical alternative for synthesizing aryl nitriles from aryl halides. nih.govcolab.ws These catalytic systems use only a small amount of a copper catalyst, making them more economical and reducing metal waste. colab.ws

Various copper sources (e.g., CuI, Cu(OAc)₂), ligands, and cyanide sources (e.g., KCN, NaCN, AIBN) have been developed to facilitate these reactions under milder conditions and with broader substrate scopes. researchgate.netnih.govacs.org For instance, a simple system using a copper catalyst with ammonium (B1175870) bicarbonate and DMF as a combined, safer cyanide source has been reported for the cyanation of aryl halides. nih.gov These methods offer a greener pathway to halogenated benzonitriles.

Examples of Modern Cyanation Reagents
Catalyst/Reagent SystemCyanide SourceKey FeatureReference
Copper CatalystAmmonium Bicarbonate / DMFPractical and safe cyanide source nih.gov
Cu(OAc)₂AIBN (Azobisisobutyronitrile)Proceeds via a free-radical mechanism acs.org
Nickel Catalyst2-methyl-2-phenyl malononitrile (B47326) (MPMN)Reductive coupling using a bench-stable electrophilic CN reagent nih.gov

Nucleophilic Aromatic Substitution (SNAr) provides another powerful route to functionalized aromatics. This reaction is fundamentally different from electrophilic substitution. In an SNAr reaction, a nucleophile attacks an electron-poor aromatic ring and displaces a leaving group. wikipedia.orgmasterorganicchemistry.com The reaction is facilitated by the presence of strong electron-withdrawing groups (such as -NO₂, -CN, or halogens like fluorine) positioned ortho or para to the leaving group. wikipedia.orgpressbooks.pub

For the synthesis of this compound, an SNAr approach is highly relevant. A precursor molecule containing a good leaving group (e.g., another halogen like chlorine or a nitro group) at the position where the nitrile is desired, and activated by the existing fluoro and chloro substituents, could react with a cyanide nucleophile. The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the electron-withdrawing groups on the ring. masterorganicchemistry.com The subsequent loss of the leaving group restores the aromaticity of the ring, yielding the final benzonitrile product. pressbooks.pub This method can be highly efficient and regioselective, provided a suitable, highly activated aromatic precursor can be synthesized.

Optimization of Reaction Conditions and Solvent Systems (e.g., Aprotic Polar Solvents, UV-Irradiation)

The efficiency and selectivity of synthetic routes to substituted benzonitriles are highly dependent on the optimization of reaction parameters, particularly the choice of solvent. Aprotic polar solvents are frequently employed in the synthesis of fluorinated aromatic compounds. google.com These solvents possess significant dipole moments but lack acidic protons, which makes them ideal for nucleophilic substitution (SN2) type reactions. youtube.comyoutube.com They effectively solvate cations while leaving the anionic nucleophile relatively free and highly reactive. youtube.comyoutube.com In contrast, polar protic solvents can form hydrogen bonds with the nucleophile, creating a 'cage' that hinders its ability to attack the substrate, thereby reducing the reaction rate. youtube.comyoutube.com

The halogen exchange (Halex) reaction, a common method for introducing fluorine into an aromatic ring, often utilizes aprotic polar solvents like sulfolane (B150427) in conjunction with an alkali metal fluoride (B91410) such as potassium fluoride. google.comgoogle.com The reaction to produce fluorobenzonitriles from chlorobenzonitriles is typically conducted at elevated temperatures, ranging from 180°C to 250°C. google.com

Furthermore, photochemical methods, such as the use of UV-irradiation, can be employed to facilitate certain synthetic transformations. For instance, the synthesis of the related compound 2-Fluoro-4-hydroxybenzonitrile (B1301987) from 4-Bromo-2-fluorobenzonitrile can be achieved under UV-irradiation in the presence of a copper(II) bromide catalyst and formic acid in an acetonitrile (B52724) solvent at room temperature. chemicalbook.com This method highlights the potential of photochemical activation as a tool for optimizing reaction conditions under milder settings.

Table 1: Comparison of Solvent Effects in Nucleophilic Substitution Reactions
Solvent TypeCharacteristicsEffect on NucleophileFavored Reaction TypeExamples
Polar AproticPolar, no acidic protons (no H-bonding donation). youtube.comSolvates cation, leaving the anion (nucleophile) free and reactive. youtube.comyoutube.comSN2 youtube.comSulfolane, Acetone youtube.comgoogle.com
Polar ProticPolar, contains acidic protons (can H-bond). youtube.comSolvates both cation and anion, "caging" and deactivating the nucleophile. youtube.comyoutube.comSN1 youtube.comWater, Alcohols, Formic Acid youtube.comresearchgate.net

Strategic Synthetic Precursors and Intermediate Derivatization in the Context of this compound

The synthesis of complex aromatic compounds like this compound relies heavily on the strategic selection of starting materials and the targeted derivatization of intermediate compounds.

A viable synthetic strategy involves starting with a phenol (B47542) bearing some of the desired substituents and then building the final molecule. Brominated fluorophenols are particularly useful precursors. google.com For example, a general process for producing fluoro-4-hydroxybenzonitriles involves the initial bromination of a fluorophenol in an organic acid solvent. google.com This brominated intermediate can then be converted to the target nitrile.

A specific example is the synthesis of 3-Fluoro-4-hydroxybenzonitrile, an isomer of the target compound. The process starts with 4-Bromo-2-fluorophenol, which is reacted with copper(I) cyanide (CuCN) in N-Methyl-2-pyrrolidone (NMP), an aprotic polar solvent. The reaction is heated to 150°C for several hours to yield the final product. This demonstrates a classic Rosenmund-von Braun reaction for converting an aryl halide to a nitrile.

Table 2: Synthesis of 3-Fluoro-4-hydroxybenzonitrile from a Brominated Phenol Precursor
Starting MaterialReagentsSolventConditionsProductYield
4-Bromo-2-fluorophenolCopper(I) cyanide (CuCN)N-Methyl-2-pyrrolidone (NMP)150°C, 5 hours3-Fluoro-4-hydroxybenzonitrile72.1%

An alternative approach is to begin with a benzonitrile core that already contains the required halogen substituents and then introduce the hydroxyl group in a later step. The precursor 5-chloro-2-fluorobenzonitrile (B1585444) can be prepared via a halogen exchange reaction from 2,5-dichlorobenzonitrile (B1580750) using an alkali metal fluoride and a quaternary ammonium catalyst. google.com

Once the chloro-fluorobenzonitrile intermediate is obtained, the final step is the introduction of the hydroxyl group at the C4 position. This can be accomplished through various methods, such as the conversion of a bromo or methoxy group. For example, in a related synthesis, 4-Bromo-2-fluorobenzonitrile is converted to 2-Fluoro-4-hydroxybenzonitrile. chemicalbook.com This reaction is performed under an oxygen atmosphere with copper(II) bromide, triethylamine, and formic acid in acetonitrile, utilizing UV-irradiation to promote the transformation. chemicalbook.com Another relevant derivatization is the conversion of a methoxy group to a hydroxyl group. The synthesis of 2-Fluoro-5-hydroxybenzonitrile, for instance, is achieved by the demethylation of 2-Fluoro-5-methoxy-benzonitrile. This suggests that a potential route to this compound could involve the hydroxylation of a 5-chloro-2-fluorobenzonitrile precursor that has a suitable leaving group (like bromo) or a protected hydroxyl group (like methoxy) at the C4 position.

Table 3: Example Reactions for Hydroxyl Group Introduction on a Benzonitrile Ring
PrecursorReagents/ConditionsProductReaction TypeReference
4-Bromo-2-fluorobenzonitrileCuBr₂, triethylamine, formic acid, O₂, UV-irradiation, acetonitrile2-Fluoro-4-hydroxybenzonitrileHydroxylation (Bromo-displacement) chemicalbook.com
2-Fluoro-5-methoxy-benzonitrileDemethylation reaction2-Fluoro-5-hydroxybenzonitrileDemethylation (Ether cleavage)

Table of Mentioned Compounds

Compound NameCAS NumberChemical Formula
This compoundNot readily availableC₇H₃ClFNO
2-Fluoro-4-hydroxybenzonitrile82380-18-5C₇H₄FNO
3-Fluoro-4-hydroxybenzonitrile405-04-9C₇H₄FNO
2-Fluoro-5-hydroxybenzonitrile104798-53-0C₇H₄FNO
4-Bromo-2-fluorobenzonitrile105942-08-3C₇H₃BrFN
4-Bromo-2-fluorophenol123-83-1C₆H₄BrFO
5-chloro-2-fluorobenzonitrile133237-97-9C₇H₃ClFN
2,5-dichlorobenzonitrile21663-59-6C₇H₃Cl₂N
2-Fluoro-5-methoxy-benzonitrile178959-15-8C₈H₆FNO
Copper(I) cyanide544-92-3CuCN
Copper(II) bromide7789-45-9CuBr₂
N-Methyl-2-pyrrolidone (NMP)872-50-4C₅H₉NO
Sulfolane126-33-0C₄H₈O₂S
Triethylamine121-44-8C₆H₁₅N
Formic acid64-18-6CH₂O₂
Acetonitrile75-05-8C₂H₃N

Advanced Spectroscopic Characterization and Analytical Methodologies for 5 Chloro 2 Fluoro 4 Hydroxybenzonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as the most powerful tool for determining the precise atomic connectivity and constitution of an organic molecule in solution. Through the analysis of nuclear spin interactions with a magnetic field, one can deduce the chemical environment, proximity, and coupling of atoms, primarily ¹H and ¹³C.

High-Resolution ¹H and ¹³C NMR Spectroscopic Analysis of Benzonitrile (B105546) Frameworks

The structure of 5-Chloro-2-fluoro-4-hydroxybenzonitrile dictates a specific set of signals in both ¹H and ¹³C NMR spectra. The benzonitrile framework is substituted at positions 1, 2, 4, and 5, leaving protons only at positions 3 and 6.

¹H NMR Analysis: The ¹H NMR spectrum is expected to be relatively simple in the aromatic region, showing two distinct signals for the two protons on the benzene (B151609) ring.

H-3: This proton is flanked by the fluorine at C-2 and the hydroxyl group at C-4. The electron-withdrawing nature of the adjacent fluorine atom and the electron-donating resonance effect of the para-hydroxyl group will influence its chemical shift. It is expected to appear as a doublet due to coupling with H-6.

H-6: This proton is positioned between the chlorine at C-5 and the cyano group at C-1. Both are electron-withdrawing groups, which would shift this proton's signal downfield. It will also appear as a doublet from coupling to H-3.

The hydroxyl proton (-OH) will typically present as a broad singlet, the chemical shift of which is highly dependent on solvent, concentration, and temperature.

¹³C NMR Analysis: The ¹³C NMR spectrum will display seven unique signals, one for each carbon atom in the molecule, as there is no molecular symmetry. The chemical shifts are influenced by the attached substituent and their position on the ring. sid.irnih.gov

Nitrile Carbon (C≡N): This carbon typically resonates in the range of δ 117–121 ppm. nih.gov

Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts. The carbons directly bonded to electronegative substituents (C-Cl, C-F, C-OH) will be significantly affected. For instance, C-F coupling is a key diagnostic feature, appearing as a large doublet. The chemical shifts for carbons in substituted benzonitriles are well-documented and provide a basis for assignment. sid.irresearchgate.netnih.gov Carbons C-3 and C-6, being attached to protons, can be definitively identified using DEPT (Distortionless Enhancement by Polarization Transfer) or HSQC experiments.

Predicted ¹H and ¹³C NMR Data

Atom Predicted ¹H Shift (δ, ppm) Predicted ¹³C Shift (δ, ppm) Rationale / Key Influences
C1-~105-115Attached to CN and F; shielded by F.
C2-~155-165 (d, ¹JCF ≈ 240-250 Hz)Attached to F; large one-bond C-F coupling.
C3~7.0-7.3 (d)~115-120Protonated; ortho to F and OH.
C4-~150-160Attached to OH; deshielded by oxygen.
C5-~120-130Attached to Cl.
C6~7.5-7.8 (d)~130-135Protonated; ortho to CN and Cl.
C≡N-~117-120Characteristic nitrile carbon shift. nih.gov
OHVariable (broad s)-Dependent on solvent and concentration.

Advanced Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Assignment

While 1D NMR provides essential data, 2D NMR experiments are indispensable for the complete and unambiguous assignment of all proton and carbon signals, especially for the quaternary carbons that are invisible in ¹H NMR. sdsu.eduyoutube.com

COSY (COrrelation SpectroscopY): This homonuclear experiment maps ¹H-¹H coupling correlations. For this compound, a single cross-peak would be observed connecting the signals of H-3 and H-6, confirming their ortho relationship (a three-bond coupling). sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹JCH coupling). nih.gov It would show two cross-peaks: one connecting the H-3 signal to the C-3 signal and another connecting the H-6 signal to the C-6 signal. This provides an irrefutable link between the proton and carbon frameworks.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for assigning the quaternary carbons. It reveals correlations between protons and carbons over two or three bonds (²JCH and ³JCH). youtube.comscience.gov Key expected correlations that would allow full assignment include:

H-3 would show correlations to C-1, C-2, C-4, and C-5.

H-6 would show correlations to C-1, C-4, C-5, and the nitrile carbon.

The -OH proton , if observed and not rapidly exchanging, could show correlations to C-4 and potentially C-3 and C-5.

Expected Key 2D NMR Correlations

Proton COSY Correlation HSQC Correlation Key HMBC Correlations
H-3 H-6C-3C-1, C-2, C-4, C-5
H-6 H-3C-6C-1, C-4, C-5, C≡N
OH NoneNoneC-4, C-3, C-5

Vibrational Spectroscopy for Molecular Structure and Bonding Analysis

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the molecule's vibrational modes. It is particularly effective for identifying polar functional groups. thermofisher.com

Key expected absorption bands for this compound include:

O-H Stretch: A strong, broad absorption band in the region of 3500-3200 cm⁻¹, characteristic of the hydroxyl group involved in hydrogen bonding.

Aromatic C-H Stretch: Medium to weak bands appearing just above 3000 cm⁻¹.

C≡N Stretch: A very strong and sharp absorption, typically found between 2240 and 2220 cm⁻¹. The electron-withdrawing substituents on the ring are expected to position this band in the upper end of the range. researchgate.net

Aromatic C=C Stretches: Multiple medium to sharp bands in the 1620-1450 cm⁻¹ region, characteristic of the benzene ring.

C-O Stretch: A strong band for the phenolic C-O bond, expected around 1250 cm⁻¹.

C-F Stretch: A very strong absorption typically found in the 1300-1000 cm⁻¹ range.

C-Cl Stretch: A band in the fingerprint region, approximately 800-600 cm⁻¹.

Characteristic FT-IR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
HydroxylO-H stretch3500 - 3200Strong, Broad
NitrileC≡N stretch2240 - 2220Strong, Sharp
Aromatic RingC=C stretches1620 - 1450Medium - Strong
Phenol (B47542)C-O stretch~1250Strong
FluoroalkaneC-F stretch1300 - 1000Strong
ChloroalkaneC-Cl stretch800 - 600Medium - Strong

Fourier Transform Raman (FT-Raman) Spectroscopy for Complementary Vibrational Insights

FT-Raman spectroscopy is a scattering technique that provides information complementary to FT-IR. It is particularly sensitive to non-polar, symmetric bonds and vibrations. researchgate.net

For this compound, the FT-Raman spectrum would be expected to show:

C≡N Stretch: A very strong and sharp band around 2240-2220 cm⁻¹, as this symmetric stretch leads to a large change in polarizability. chemicalbook.com

Aromatic Ring Modes: The symmetric "ring breathing" vibration, typically near 1000 cm⁻¹, would be a prominent feature. Other aromatic C=C stretching modes between 1620-1550 cm⁻¹ would also be strong.

O-H Stretch: This vibration is typically very weak in Raman spectra and may not be easily observed.

The combination of FT-IR and FT-Raman data provides a more complete picture of the vibrational framework of the molecule. ijtsrd.com

Mass Spectrometry for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight and can provide structural clues based on the fragmentation patterns of the molecule.

For this compound (Molecular Formula: C₇H₃ClFNO), the analysis would reveal:

Molecular Ion Peak (M⁺): The mass spectrum would show a molecular ion peak corresponding to the molecule's mass. A crucial feature would be the isotopic pattern of chlorine. Two peaks, [M]⁺ and [M+2]⁺, would appear with a relative intensity ratio of approximately 3:1, which is characteristic of a compound containing a single chlorine atom.

High-Resolution Mass Spectrometry (HRMS): This technique would allow for the determination of the exact mass to several decimal places, confirming the elemental composition C₇H₃ClFNO.

Fragmentation Pattern: Electron ionization (EI) would cause the molecular ion to fragment in predictable ways. Key fragmentation pathways would likely include the loss of small, stable neutral molecules or radicals:

Loss of HCN (m/z = M - 27)

Loss of a chlorine radical (m/z = M - 35)

Loss of carbon monoxide (CO) from the phenolic ring (m/z = M - 28)

Predicted Mass Spectrometry Data

Ion/Fragment Formula Predicted m/z Notes
[M]⁺[C₇H₃³⁵ClFNO]⁺170.99Molecular ion (³⁵Cl isotope)
[M+2]⁺[C₇H₃³⁷ClFNO]⁺172.99Molecular ion (³⁷Cl isotope), ~33% intensity of M⁺
[M-HCN]⁺[C₆H₂³⁵ClFO]⁺143.98Loss of hydrogen cyanide
[M-Cl]⁺[C₇H₃FNO]⁺136.02Loss of chlorine radical
[M-CO]⁺[C₆H₃³⁵ClFN]⁺142.99Loss of carbon monoxide

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for confirming the identity and assessing the purity of non-volatile compounds like this compound. The technique combines the powerful separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing high specificity and sensitivity.

For identity confirmation, the mass spectrometer measures the mass-to-charge ratio (m/z) of the parent molecule. This compound (molar mass: 171.56 g/mol ) is typically analyzed using an electrospray ionization (ESI) source, often in negative ion mode, where it is observed as the deprotonated molecule [M-H]⁻ at an m/z corresponding to its molecular weight minus one proton. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition by providing highly accurate mass measurements. researchgate.net

Purity assessment by LC-MS involves monitoring the primary peak corresponding to the target compound against any impurity peaks in the chromatogram. The relative area of the main peak provides a quantitative measure of purity. The choice of mobile phase, often a gradient mixture of acetonitrile (B52724) and water with an acidic modifier like formic acid, is crucial for achieving good chromatographic separation from starting materials or by-products. lcms.czsielc.com Formic acid is preferred for MS applications as it is volatile and improves ionization efficiency. sielc.com

Table 1: Typical LC-MS Parameters for Analysis of Hydroxybenzonitrile Derivatives

ParameterConditionPurpose
Chromatography System Agilent 1290 Infinity LC or similarHigh-performance separation
Column C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm)Separation of non-polar to moderately polar compounds
Mobile Phase A Water with 0.1% Formic AcidAqueous component, provides protons for ionization
Mobile Phase B Acetonitrile with 0.1% Formic AcidOrganic component for eluting the compound
Gradient Linear gradient from 5% to 95% B over several minutesTo elute compounds with varying polarities
Flow Rate 0.2-0.5 mL/minOptimized for analytical-scale columns
Mass Spectrometer Quadrupole Time-of-Flight (Q-TOF) or Triple QuadrupoleMass analysis and fragmentation
Ionization Source Electrospray Ionization (ESI), Negative ModeTo generate ions ([M-H]⁻) from the analyte
Monitored Ion (m/z) ~170.0 (for [M-H]⁻ of C₇H₃ClFNO)To specifically detect the deprotonated molecule

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Profiling and Reaction Monitoring

While this compound itself is not sufficiently volatile for direct GC-MS analysis without derivatization, the technique is highly valuable for monitoring the progress of its synthesis. It excels at identifying volatile impurities, unreacted starting materials, or volatile by-products. For instance, in syntheses starting from more volatile precursors, GC-MS can be used to confirm the consumption of these materials, signaling reaction completion.

The process involves injecting a sample of the reaction mixture into the gas chromatograph, where volatile compounds are separated based on their boiling points and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for the identification of each volatile species. This is critical for optimizing reaction conditions, such as temperature and reaction time, to minimize the formation of impurities.

Table 2: General GC-MS Conditions for Reaction Monitoring

ParameterConditionPurpose
GC System Agilent 7890B or similarSeparation of volatile components
Column DB-5ms, HP-5ms, or similar non-polar capillary columnGeneral purpose separation based on boiling point
Carrier Gas Helium or HydrogenInert mobile phase to carry analytes through the column
Inlet Temperature ~250 °CTo ensure rapid volatilization of the sample
Oven Program Temperature ramp (e.g., 50 °C to 300 °C at 10 °C/min)To separate compounds with a wide range of boiling points
MS Detector Quadrupole or Ion TrapMass analysis of eluting compounds
Ionization Mode Electron Ionization (EI) at 70 eVTo create reproducible fragmentation patterns for library matching
Mass Range 40-500 amuTo detect a wide range of potential volatile impurities

Chromatographic Separation Techniques

High-Performance Liquid Chromatography (HPLC) for Purification and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the purification and quantification of this compound. For quantification, an analytical HPLC setup is used, typically with a UV detector. A calibration curve is generated by running known concentrations of a pure reference standard. The peak area of the analyte in a sample is then compared to this curve to determine its concentration. nih.gov

Reverse-phase HPLC is the most common mode used for this compound. The separation is performed on a non-polar stationary phase (like C18) with a polar mobile phase. sielc.com The retention time of the compound under specific conditions is a key identifier. For preparative HPLC, the same principles apply but on a larger scale, using wider columns to isolate gram quantities of the target compound from synthesis reaction mixtures. sielc.com

Table 3: Representative HPLC Method Parameters

ParameterConditionApplication
Column C18, 4.6 x 150 mm, 5 µm particle sizeAnalytical Quantification & Purity Check
Mobile Phase Acetonitrile and Water/Phosphate BufferIsocratic or gradient elution
Detector UV-Vis Diode Array Detector (DAD)Detection and spectral confirmation
Wavelength Set at the λmax of the compound (e.g., ~250 nm)Maximum sensitivity for quantification
Flow Rate 1.0 mL/minStandard analytical flow
Injection Volume 5-20 µLAnalytical scale injection

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Separation Efficiency

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering much higher resolution, sensitivity, and speed of analysis. UPLC systems utilize columns packed with sub-2 µm particles, which operate at much higher pressures than HPLC systems. lcms.cz This results in drastically reduced analysis times—often by a factor of ten—and improved peak separation (efficiency). sielc.com

For this compound, converting an HPLC method to a UPLC method would involve using a shorter column with smaller particles (e.g., a 50 mm column with 1.7 µm particles). This allows for faster flow rates without sacrificing resolution, enabling high-throughput analysis of samples. The enhanced separation efficiency is particularly useful for resolving closely related impurities from the main compound peak, leading to more accurate purity assessments. nih.gov The combination of UPLC with mass spectrometry (UPLC-MS) is a particularly powerful platform for modern analytical labs, providing rapid and highly specific analysis. nih.govthermofisher.com

Table 4: Comparison of HPLC and UPLC for the Analysis of Phenolic Compounds

FeatureHPLCUPLCAdvantage of UPLC
Particle Size 3-5 µm< 2 µmHigher efficiency, better resolution
Column Length 100-250 mm50-100 mmFaster analysis times
System Pressure 400-600 bar>1000 barEnables use of smaller particles and higher flow rates
Flow Rate ~1.0 mL/min~0.4-0.6 mL/minReduced solvent consumption per analysis
Run Time 10-30 minutes1-5 minutesIncreased sample throughput

Computational Chemistry and Theoretical Studies on 5 Chloro 2 Fluoro 4 Hydroxybenzonitrile

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the molecular structure of compounds like 5-chloro-2-fluoro-4-hydroxybenzonitrile. The process begins with geometry optimization, where DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be used to find the lowest energy arrangement of the atoms in the molecule. This provides the most stable three-dimensional structure, including precise bond lengths and angles.

Once the optimized geometry is obtained, vibrational frequency calculations are performed. These calculations serve two primary purposes: first, to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and second, to predict the molecule's infrared and Raman spectra. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching of the C≡N or O-H bonds, or the bending of the benzene (B151609) ring.

Table 1: Predicted Vibrational Modes for this compound (Note: This table is representative of the types of vibrational modes that would be identified. The exact frequencies would require specific DFT calculations.)

Vibrational Mode Expected Frequency Range (cm⁻¹)
O-H Stretch 3500-3700
C-H Stretch (Aromatic) 3000-3100
C≡N Stretch 2220-2260
C-C Stretch (Aromatic Ring) 1400-1600
C-O Stretch 1200-1300
C-F Stretch 1100-1250

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower chemical reactivity. sigmaaldrich.com For this compound, the HOMO would likely be localized on the electron-rich aromatic ring and the hydroxyl group, while the LUMO would be expected to have significant contributions from the electron-withdrawing nitrile group.

The Molecular Electrostatic Potential (MESP) provides a visual representation of the charge distribution on the molecule's surface. It maps regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). In a MESP map of this compound, a negative potential (typically colored red) would be expected around the oxygen and nitrogen atoms, as well as the fluorine atom, due to their high electronegativity. A positive potential (blue) would likely be found around the hydroxyl hydrogen atom. sigmaaldrich.com

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. uni-muenchen.deresearchgate.net It translates the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs, resembling a Lewis structure.

Conformational Analysis and Intermolecular Interactions

The flexibility of a molecule and its ability to form non-covalent interactions are key to its physical properties and biological activity.

Conformational analysis involves identifying the different spatial arrangements (conformers) of a molecule and determining their relative stabilities. For this compound, the primary source of conformational isomerism is the rotation of the hydroxyl (-OH) group. A computational study on the structurally similar 2-fluoro-4-hydroxybenzoic acid revealed multiple stable conformers based on the orientation of the hydroxyl and carboxylic acid groups. mdpi.com

Similarly, for this compound, at least two planar conformers would be expected, differing by the orientation of the O-H bond (either syn or anti with respect to the fluorine atom). A potential energy surface scan, where the energy is calculated as a function of the C-C-O-H dihedral angle, would reveal the energy minima corresponding to the stable conformers and the energy barriers separating them. The relative energies of these conformers would indicate which is more likely to be present at room temperature.

The presence of both a hydroxyl group (a hydrogen bond donor) and a fluorine atom (a potential hydrogen bond acceptor) on adjacent carbons suggests the possibility of an intramolecular hydrogen bond (O-H···F). Theoretical studies on similar molecules, such as 2-halophenols, have investigated such interactions. While the O-H···F hydrogen bond is generally considered weak, its presence can significantly influence the molecule's preferred conformation and vibrational spectra. mdpi.com

Computational analysis would be used to determine if the geometry of the most stable conformer supports this hydrogen bond. NBO analysis can also provide evidence for this interaction by identifying an orbital interaction between the fluorine lone pair and the antibonding orbital of the O-H bond (LP(F) -> σ*(O-H)). The rotational barrier for the hydroxyl group would also be calculated, providing insight into the energy required to convert between conformers. A higher rotational barrier would suggest a more rigid structure, potentially stabilized by the intramolecular hydrogen bond.

Study of Non-Covalent Interactions (e.g., NCI, RDG, QTAIM)

Non-covalent interactions (NCIs) play a crucial role in determining the three-dimensional structure and intermolecular interactions of molecules like this compound. Computational methods such as Non-Covalent Interaction (NCI) analysis, Reduced Density Gradient (RDG), and the Quantum Theory of Atoms in Molecules (QTAIM) are powerful tools for visualizing and quantifying these weak interactions.

Non-Covalent Interaction (NCI) and Reduced Density Gradient (RDG) Analysis:

NCI analysis, often visualized through RDG plots, is a method rooted in density functional theory (DFT) that helps in identifying and characterizing non-covalent interactions in real space. chemrxiv.orgnih.gov The RDG is a function of the electron density and its first derivative. Low-density, low-gradient regions are indicative of non-covalent interactions.

For this compound, RDG analysis would likely reveal several key interactions:

Hydrogen Bonding: The hydroxyl group (-OH) is a potent hydrogen bond donor, and the nitrogen of the nitrile group (-CN) and the oxygen of the hydroxyl group can act as acceptors. Intramolecular hydrogen bonding between the hydroxyl group and the adjacent fluorine atom is possible, which would influence the compound's conformation. Intermolecular hydrogen bonds would be significant in the solid state, contributing to the crystal packing.

Halogen Bonding: The chlorine atom can participate in halogen bonding, acting as an electrophilic region (σ-hole) that can interact with nucleophilic sites on adjacent molecules.

π-π Stacking: The aromatic ring can engage in π-π stacking interactions with other aromatic rings, further stabilizing the crystal structure.

The RDG isosurfaces are typically color-coded to differentiate the type and strength of the interactions. Strong attractive interactions like hydrogen bonds are represented by blue, weaker interactions like van der Waals forces in green, and repulsive interactions in red.

Quantum Theory of Atoms in Molecules (QTAIM):

QTAIM provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density. amercrystalassn.orgwiley-vch.dee-bookshelf.de It identifies critical points in the electron density, which are points where the gradient of the density is zero. wiley-vch.de These points are classified as bond critical points (BCPs), ring critical points (RCPs), cage critical points (CCPs), and nuclear critical points (NCPs).

For this compound, a QTAIM analysis would:

Identify Bond Paths: The presence of a bond path between two atoms is a necessary condition for the existence of a chemical bond. wiley-vch.de

Characterize Interactions at BCPs: The values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCPs provide quantitative information about the nature of the interaction. researchgate.net For covalent bonds, ρ is high and ∇²ρ is negative. For closed-shell interactions (like hydrogen bonds, halogen bonds, and van der Waals forces), ρ is low and ∇²ρ is positive.

A theoretical QTAIM analysis of a dimer of this compound could yield the following data, illustrating the nature of intermolecular interactions.

Table 1: Theoretical QTAIM Parameters for Intermolecular Interactions in a this compound Dimer

InteractionElectron Density (ρ) at BCP (a.u.)Laplacian of Electron Density (∇²ρ) at BCP (a.u.)Nature of Interaction
O-H···N (Hydrogen Bond)~0.025~+0.090Closed-shell, strong
C-Cl···N (Halogen Bond)~0.010~+0.040Closed-shell, moderate
C-H···F (Weak H-Bond)~0.008~+0.030Closed-shell, weak
π-π Stacking~0.005~+0.020Closed-shell, very weak

Structure-Reactivity Relationship (SRR) Modeling

Computational chemistry provides powerful tools to predict the reactivity of molecules. For this compound, DFT calculations can be used to determine various reactivity descriptors that identify the most probable sites for electrophilic and nucleophilic attack.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. semanticscholar.org The HOMO is the region from which an electron is most likely to be donated (nucleophilic attack), while the LUMO is the region most likely to accept an electron (electrophilic attack). The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. semanticscholar.org

Fukui Functions: The Fukui function, f(r), is a local reactivity descriptor that indicates the change in electron density at a particular point when an electron is added or removed. scm.comfaccts.de It helps to pinpoint the most reactive sites within a molecule. scm.com

f+(r): for nucleophilic attack (where an electron is accepted). faccts.de

f-(r): for electrophilic attack (where an electron is donated). faccts.de

f0(r): for radical attack. faccts.de

For this compound, the Fukui functions would likely indicate that the carbon atoms ortho and para to the hydroxyl group are susceptible to electrophilic attack, while the nitrile carbon may be a site for nucleophilic attack.

Molecular Electrostatic Potential (MEP): The MEP map is a color-coded representation of the electrostatic potential on the surface of a molecule. It visually identifies electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions. For this molecule, the MEP would likely show negative potential around the hydroxyl oxygen and the nitrile nitrogen, and positive potential around the hydroxyl hydrogen.

Table 2: Predicted Reactivity Descriptors for this compound

DescriptorPredicted Value/RegionImplication for Reactivity
HOMO-LUMO GapModerately largeGood kinetic stability
Fukui Function (f-)Concentrated on the aromatic ring, particularly carbons ortho and para to the -OH groupSites for electrophilic attack
Fukui Function (f+)Concentrated on the nitrile carbon and potentially the carbon bearing the chlorine atomSites for nucleophilic attack
Molecular Electrostatic PotentialNegative potential on -OH oxygen and -CN nitrogen; Positive potential on -OH hydrogenDefines regions of nucleophilic and electrophilic character

The reactivity of the benzene ring in this compound is significantly influenced by the electronic effects of its substituents: the hydroxyl group (-OH), the chlorine atom (-Cl), and the fluorine atom (-F). These effects can be broadly categorized as inductive effects and resonance effects. openstax.orglibretexts.org

Hydroxyl Group (-OH): The oxygen atom is highly electronegative, leading to an electron-withdrawing inductive effect (-I). However, the lone pairs on the oxygen can be delocalized into the aromatic ring through resonance, resulting in a strong electron-donating resonance effect (+R). openstax.orglibretexts.org The +R effect is dominant, making the hydroxyl group a strong activating group and an ortho-, para-director for electrophilic aromatic substitution. libretexts.org An -OH substituent can make the ring about 1000 times more reactive than benzene. openstax.org

Halogen Atoms (-Cl, -F): Both chlorine and fluorine are highly electronegative and exert a strong electron-withdrawing inductive effect (-I). libretexts.orglumenlearning.com They also possess lone pairs that can be donated to the ring via a resonance effect (+R). openstax.orglumenlearning.com However, for halogens, the inductive effect outweighs the resonance effect, making them deactivating groups. libretexts.orgmsu.edu Despite being deactivators, they are ortho-, para-directors because the resonance effect, although weaker, stabilizes the intermediates of ortho and para attack. openstax.org The deactivating strength of halogens generally increases down the group, but in terms of reactivity for electrophilic substitution, the ring substituted with the more electronegative halogen is more reactive (less deactivating). libretexts.org

Table 3: Electronic Effects of Substituents on the Aromatic Ring

SubstituentInductive EffectResonance EffectOverall Effect on ReactivityDirecting Influence
-OH-I (withdrawing)+R (donating)ActivatingOrtho, Para
-Cl-I (withdrawing)+R (donating)DeactivatingOrtho, Para
-F-I (withdrawing)+R (donating)DeactivatingOrtho, Para

Crystallographic Studies and Polymorphism in Benzonitrile (B105546) Derivatives

Computational methods for crystal structure prediction (CSP) have become invaluable tools in solid-state chemistry. nih.gov These methods aim to predict the most stable crystal packing arrangements of a molecule based on its chemical structure, thereby providing insights into potential polymorphs. nih.gov

For this compound, a CSP study would typically involve:

Conformational Analysis: Identifying the low-energy conformations of the isolated molecule.

Crystal Packing Search: Generating a large number of plausible crystal structures using various space groups and cell parameters.

Lattice Energy Minimization: Calculating the lattice energy of each generated structure to identify the most thermodynamically stable arrangements. mdpi.com

The predicted crystal structures would reveal key intermolecular interactions, such as hydrogen bonding networks involving the hydroxyl and nitrile groups, as well as halogen bonding and π-π stacking. These interactions are fundamental to the stability of the crystal lattice. Recent studies have demonstrated the successful use of co-crystallization methods for the precise recognition of benzonitrile derivatives. nih.gov

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a common phenomenon in organic compounds, including benzonitrile derivatives. google.com Different polymorphs of the same compound can exhibit distinct physicochemical properties. Solvates are crystalline forms that incorporate molecules of the solvent into the crystal lattice.

Experimental techniques like X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) are crucial for identifying and characterizing different solid forms. Computational studies can complement these experimental findings by providing a molecular-level understanding of the packing differences between polymorphs and the role of solvent molecules in solvate formation.

Characterization of Intermolecular Interactions in the Solid State (e.g., OH···NC and Halogen···Halogen Interactions)

As of the latest available data, specific computational chemistry and theoretical studies detailing the intermolecular interactions in the solid state of this compound are not present in publicly accessible research literature. While computational methods such as Density Functional Theory (DFT) and tools like Hirshfeld surface analysis are commonly employed to investigate crystal packing and non-covalent interactions in substituted benzonitriles, a dedicated study on this particular compound has not been published.

Generally, for analogous molecular structures, the solid-state architecture is anticipated to be governed by a combination of hydrogen bonds and halogen interactions. The hydroxyl (-OH) group is a potent hydrogen bond donor, and the nitrile (-C≡N) group is an effective acceptor, making the formation of O-H···N-C hydrogen bonds highly probable. These interactions are a significant directional force in the assembly of molecules in the crystal lattice.

Furthermore, the presence of chlorine and fluorine atoms introduces the possibility of various halogen-based interactions. These can include halogen···halogen contacts (such as Cl···Cl, F···F, or Cl···F) and halogen bonds, where the chlorine or fluorine atom acts as an electrophilic region (the σ-hole) and interacts with a nucleophilic site on an adjacent molecule, which could be the nitrile nitrogen or the hydroxyl oxygen. The specific nature and strength of these interactions would be influenced by the electron distribution within the molecule, which is in turn affected by the combined electronic effects of the chloro, fluoro, and hydroxyl substituents on the benzonitrile framework.

To provide a detailed and accurate account of the intermolecular interactions for this compound, experimental determination of its crystal structure through single-crystal X-ray diffraction would be required. This experimental data would then serve as the basis for theoretical calculations to quantify the energies and geometries of the various intermolecular contacts, including the anticipated O-H···N-C hydrogen bonds and any present halogen···halogen interactions. Without such a study, any description remains speculative and based on the known behavior of similar compounds.

Role of 5 Chloro 2 Fluoro 4 Hydroxybenzonitrile As a Versatile Chemical Intermediate

Precursor in Organic Synthesis of Complex Molecules

The strategic arrangement of reactive sites on the 5-Chloro-2-fluoro-4-hydroxybenzonitrile molecule makes it an important precursor for constructing complex molecular frameworks, particularly those containing heterocyclic systems.

The synthesis of phenanthridines, a class of nitrogen-containing heterocyclic compounds found in many natural alkaloids with significant biological activity, often utilizes palladium-catalyzed cross-coupling reactions. chemrxiv.org The Suzuki-Miyaura coupling is a particularly powerful tool for forming the necessary carbon-carbon bonds to construct the phenanthridine (B189435) core. researchgate.net This reaction typically involves the coupling of an arylboronic acid with a halogenated aromatic partner. chemrxiv.orgresearchgate.net

Given its structure, this compound is a suitable candidate as the halogenated precursor in such synthetic strategies. The general mechanism involves the reaction of a 2-aminophenylboronic acid with a halogenated carbonyl compound, which proceeds through an initial Suzuki coupling followed by an intramolecular condensation to form the phenanthridine skeleton. researchgate.net The chloro and fluoro substituents on the benzonitrile (B105546) ring can influence the electronic properties and reactivity of the molecule during the palladium-catalyzed cycle. While specific examples detailing the use of this compound for phenanthridine synthesis are not prevalent in readily available literature, the established methodology for synthesizing phenanthridines from similar halogenated phenols supports its potential application in this area. researchgate.netnih.gov

Table 1: Key Features of Suzuki-Miyaura Coupling for Phenanthridine Synthesis

FeatureDescriptionRelevance of this compound
Reaction Type Palladium-catalyzed cross-couplingThe chloro substituent provides a reactive site for oxidative addition to the palladium catalyst.
Reactants Arylboronic acid and a halogenated aromatic compoundCan serve as the halogenated aromatic component.
Key Bond Formation Carbon-Carbon (C-C)Forms the biaryl linkage necessary for subsequent cyclization into the phenanthridine core.
Catalyst System Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) with a base (e.g., Cs₂CO₃, K₂CO₃)Standard conditions are compatible with the functional groups on the molecule. researchgate.net

The reactivity of the hydroxyl and nitrile groups, in conjunction with the halogen substituents, makes this compound a valuable intermediate for a variety of heterocyclic compounds. For instance, related 2-hydroxybenzonitrile (B42573) derivatives are key starting materials for synthesizing benzofurans. rasayanjournal.co.in A common synthetic route involves the O-alkylation of the phenolic hydroxyl group, followed by intramolecular cyclization.

In a representative synthesis, 5-chloro-2-hydroxybenzonitrile (B85134) is first prepared from 5-chlorosalicylaldehyde. rasayanjournal.co.in It is then reacted with a molecule like chloroacetone (B47974) in the presence of a base such as potassium carbonate. This reaction leads to the formation of a 1-(3-amino-5-chloro-2,3-dihydro-1-benzofuran-2-yl)ethan-1-one structure, demonstrating a clear pathway from a substituted hydroxybenzonitrile to a complex benzofuran (B130515) derivative. rasayanjournal.co.in This methodology highlights how the inherent functionalities of the starting material can be leveraged to build more elaborate heterocyclic systems.

Building Block for Functional Materials

The incorporation of fluorine atoms into organic molecules can dramatically alter their physical and electronic properties. This compound is a prime building block for creating functional materials, including liquid crystals and specialized polymers, where the unique characteristics of fluorine are highly desirable.

Fluorinated compounds are essential in the formulation of modern liquid crystal displays (LCDs). researchgate.netrsc.org The inclusion of fluorine can influence key properties such as dielectric anisotropy (Δε), melting point, and viscosity. researchgate.netbiointerfaceresearch.comresearchgate.net Specifically, 2-fluoro-4-hydroxybenzonitrile (B1301987) and its derivatives are recognized as important precursors for liquid crystal synthesis. asianpubs.orggoogle.com

The synthetic utility of these molecules is often realized through the esterification of the hydroxyl group. For example, 2-fluoro-4-hydroxybenzonitrile can be reacted with various substituted phenoxyacetic acids to produce ester compounds that exhibit liquid crystalline properties. asianpubs.org The presence of the lateral fluorine atom is known to have a significant impact on the mesophase behavior and transition temperatures of the final liquid crystal material. biointerfaceresearch.comnih.gov The nitrile group (-CN) also contributes to a large dipole moment, which is crucial for achieving the desired dielectric properties in display applications. beilstein-journals.org

Table 2: Influence of Fluorine in Liquid Crystal Design

PropertyEffect of Fluorine SubstitutionReference
Dielectric Anisotropy (Δε) Can be enhanced, leading to lower operating voltages for displays. researchgate.net
Melting Point Often lowered, widening the operational temperature range of the nematic phase. researchgate.net
Viscosity Can be reduced due to lower intermolecular interactions compared to other polar groups. beilstein-journals.org
Mesophase Stability The position of the fluorine atom can stabilize or destabilize different liquid crystal phases (e.g., nematic, smectic). nih.gov

Fluorinated polymers are a class of high-performance materials known for their thermal stability, chemical resistance, and unique electronic properties. Fluorinated benzonitriles serve as key building blocks for these advanced polymers. The integration of fluorinated units, such as those derived from this compound, into polymer backbones is a strategy used to fine-tune material properties for specific applications, such as organic electronics. nih.gov

Strategic Intermediate in Fine Chemical Synthesis

The term "fine chemicals" refers to complex, pure chemical substances produced in limited quantities for specialized applications, such as pharmaceuticals and agrochemicals. This compound, with its multiple functional groups, is a strategic intermediate in this sector. Its value lies in the ability to undergo sequential and regioselective chemical modifications, allowing for the efficient construction of complex target molecules.

The presence of chloro, fluoro, hydroxyl, and nitrile groups offers a versatile chemical handle for a wide range of transformations. For instance, the hydroxyl group can be easily converted into an ether or ester, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, and the chloro group can participate in nucleophilic aromatic substitution or cross-coupling reactions. This versatility makes it a valuable precursor for creating libraries of compounds for drug discovery or for synthesizing key fragments of active pharmaceutical ingredients (APIs). For instance, related fluorinated benzonitriles are used in the synthesis of APIs like trelagliptin. ossila.com Similarly, halogenated benzoic acids, which can be derived from the corresponding benzonitriles, are critical intermediates for quinolone-based drugs. researchgate.net

Role in the Production of Agrochemical Intermediates

The structural framework of this compound is integral to the synthesis of several modern herbicides. Its substituted phenyl core is a key component in the creation of aryloxyphenoxypropionate and pyridinyloxy-phenoxypropionate herbicides, a class of compounds known for their effectiveness in controlling grass weeds in broadleaf crops.

A notable application of this intermediate is in the synthesis of compounds structurally related to the herbicide florpyrauxifen-benzyl. nih.gov Florpyrauxifen-benzyl is an auxin herbicide used to control a variety of broadleaf weeds, grasses, and sedges. nih.gov The synthesis of such complex herbicides often involves multi-step processes where the substituted benzonitrile moiety is incorporated to form the final active ingredient. For instance, a related synthesis involves the Ullmann reaction of a substituted pyridine (B92270) with a phenoxypropionate derivative. google.com While the specific patent does not name this compound directly, the resulting product, 2-[4-(5-chloro-3-fluoro-2-pyridyloxy)phenoxy]propionate, shares a significant structural resemblance, highlighting the importance of the substituted phenoxy group derived from such precursors. google.com

The production of these agrochemical intermediates relies on the strategic manipulation of the functional groups on the this compound ring. The hydroxyl group is typically the primary site for etherification reactions, allowing for the connection to other molecular fragments. The chloro and fluoro substituents, in addition to influencing the reaction regioselectivity, become integral parts of the final molecule, contributing to its herbicidal activity.

Contribution to the Synthesis of Specialty Organic Chemicals

Beyond agrochemicals, this compound and its isomers serve as important intermediates in the broader field of specialty organic chemicals. These chemicals are low-volume, high-value products with specific functions, and their synthesis often requires precisely substituted building blocks.

Fluorinated benzonitriles, in general, are recognized as key starting materials for a range of products, including liquid crystals and pharmaceuticals. google.com For example, 2-fluoro-4-hydroxybenzonitrile is a known intermediate in the synthesis of certain esters and was used in the development of liquid crystals. google.com The synthesis of such specialty chemicals often leverages the unique properties imparted by the fluorine and cyano groups.

The compound 2-fluoro-5-formylbenzonitrile, an important intermediate for the synthesis of the PARP inhibitor Olaparib, is synthesized from precursors like 2-fluoro-5-methylbenzonitrile. google.com This illustrates the value of substituted fluorobenzonitriles in the pharmaceutical industry. While not a direct application of this compound, it demonstrates the synthetic utility of this class of compounds in creating high-value specialty chemicals. The presence of multiple functional groups allows for sequential reactions, building molecular complexity step by step.

The following table showcases related fluorinated benzonitrile intermediates and their applications, underscoring the importance of this class of compounds in specialty chemical synthesis.

IntermediateApplication
2-Fluoro-4-hydroxybenzonitrileStarting material for liquid crystals and ester synthesis. google.com
2-Fluoro-5-formylbenzonitrileIntermediate in the synthesis of the pharmaceutical Olaparib. google.com
2,6-Difluoro-4-hydroxybenzonitrilePrecursor for liquid crystals. google.com

Electronic Effects of Substituents in Intermediate Applications

The reactivity and utility of this compound as an intermediate are governed by the electronic effects of its four substituents on the aromatic ring. Each group—chloro (Cl), fluoro (F), hydroxyl (OH), and cyano (CN)—exerts inductive and/or resonance effects that influence the electron density of the benzene (B151609) ring and the reactivity of the other functional groups.

Fluoro and Chloro Groups: Both fluorine and chlorine are electronegative atoms and thus exert a strong electron-withdrawing inductive effect (-I). This effect deactivates the aromatic ring towards electrophilic substitution but also increases the acidity of the phenolic hydroxyl group. The fluorine atom at position 2 and the chlorine atom at position 5 significantly influence the regioselectivity of reactions involving the hydroxyl group.

Hydroxyl Group: The hydroxyl group is an activating group due to its ability to donate a lone pair of electrons to the aromatic ring through resonance (+R effect). This effect strongly directs incoming electrophiles to the ortho and para positions. However, in the case of this compound, the positions ortho to the hydroxyl group are already substituted. The primary role of the hydroxyl group in its intermediate applications is as a nucleophile, typically after deprotonation to form a phenoxide ion, which can then participate in etherification reactions.

Cyano Group: The cyano (nitrile) group is a powerful electron-withdrawing group through both induction (-I) and resonance (-R). It strongly deactivates the aromatic ring towards electrophilic attack and directs incoming nucleophiles to the para position. The presence of the cyano group enhances the acidity of the hydroxyl group.

The interplay of these electronic effects is crucial. The strong electron-withdrawing nature of the fluoro, chloro, and cyano groups makes the proton of the hydroxyl group more acidic and therefore easier to remove, facilitating its reaction as a nucleophile. This is a key feature in its role as an intermediate in the synthesis of agrochemicals and specialty chemicals where the formation of an ether linkage at the 4-position is often a critical step.

The table below summarizes the electronic effects of the substituents in this compound.

SubstituentPositionInductive EffectResonance EffectOverall Effect on Ring
Fluoro (F)2-I (Strongly withdrawing)+R (Weakly donating)Deactivating
Chloro (Cl)5-I (Strongly withdrawing)+R (Weakly donating)Deactivating
Hydroxyl (OH)4-I (Withdrawing)+R (Strongly donating)Activating
Cyano (CN)1-I (Strongly withdrawing)-R (Strongly withdrawing)Strongly Deactivating

This combination of electronic influences makes this compound a precisely tuned and versatile chemical intermediate, enabling the efficient synthesis of a variety of complex, high-value molecules.

Future Directions in Academic Research on 5 Chloro 2 Fluoro 4 Hydroxybenzonitrile

Exploration of Novel and Highly Efficient Synthetic Pathways

While classical methods for the synthesis of substituted benzonitriles are established, future research will likely focus on developing more efficient, sustainable, and scalable pathways to 5-Chloro-2-fluoro-4-hydroxybenzonitrile and its derivatives.

Key areas of exploration include:

Continuous Flow Chemistry: The adoption of continuous flow reactors offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automated, high-throughput synthesis. bohrium.comacs.orgdtu.dk Future studies could develop a continuous flow process for the synthesis of this compound, potentially starting from readily available precursors. acs.orgresearchgate.net This approach would allow for precise control over reaction parameters, leading to higher yields and purity. nih.gov

Biocatalysis: The use of enzymes in organic synthesis is a rapidly growing field, offering high selectivity and mild reaction conditions. nih.gov Research into biocatalytic routes, such as the use of aldolases or related enzymes, could provide an environmentally benign method for producing hydroxylated benzonitriles. nih.gov The immobilization of these enzymes can further enhance their stability and reusability, making the process more economically viable. nih.gov

Novel Catalytic Systems: The development of new catalysts is crucial for improving the efficiency of existing synthetic routes. For instance, research into novel transition metal oxide clusters has shown high selectivity in the ammoxidation of alkylbenzenes to benzonitriles. medcraveonline.com Applying similar innovative catalytic approaches could lead to more direct and efficient synthetic pathways for this compound.

Synthetic ApproachPotential AdvantagesRelevant Research Areas
Continuous Flow Chemistry Enhanced safety, scalability, and process controlCatalyst-free high-temperature/pressure reactions acs.org, Photochemical flow synthesis nih.gov
Biocatalysis High stereoselectivity, mild reaction conditions, sustainabilityUse of immobilized lipases nih.gov, Aldolase-mediated synthesis nih.gov
Novel Catalysis Improved efficiency and selectivityTransition metal oxide clusters medcraveonline.com, Palladium-catalyzed cyanation acs.org

Application of Emerging Spectroscopic and Analytical Techniques for Detailed Characterization

The detailed structural elucidation of this compound and its reaction products is fundamental to understanding its chemical behavior. Future research will leverage emerging analytical techniques for more comprehensive characterization.

Advanced NMR Spectroscopy: For fluorinated aromatic compounds, ¹⁹F NMR spectroscopy is a powerful tool due to its high sensitivity and large chemical shift dispersion. nih.govnih.gov Future studies will likely employ advanced multidimensional NMR techniques, such as 2D ¹⁹F-¹H HETCOR, to unambiguously assign the structure of complex derivatives. numberanalytics.comacs.org Solid-state NMR (ssNMR) could also be employed to study the compound in its solid form, providing insights into its crystal packing and polymorphism. nih.govemory.edunih.gov

Ion Mobility-Mass Spectrometry (IM-MS): This technique separates ions based on their size, shape, and charge, in addition to their mass-to-charge ratio. acs.orgnih.govresearchgate.net For a compound like this compound, IM-MS could be invaluable for separating it from isomers and for providing structural information based on its collision cross-section. youtube.com This is particularly useful in the analysis of complex reaction mixtures where multiple halogenated compounds may be present. acs.orgnih.gov

Hyphenated Spectroscopic Techniques: The coupling of various analytical methods will continue to be a key trend. The combination of techniques like Gas Chromatography-Ion Mobility-Mass Spectrometry (GC-IM-MS) will allow for the comprehensive, non-targeted screening of reaction products and potential impurities, which is crucial for quality control and mechanistic studies. acs.orgnih.gov

Analytical TechniqueApplication to this compoundKey Advantages
Advanced NMR Detailed structural elucidation of derivativesHigh sensitivity of ¹⁹F NMR nih.govnih.gov, Polymorphism studies with ssNMR nih.govemory.edunih.gov
Ion Mobility-Mass Spectrometry Isomer separation and structural analysisSeparation based on size and shape researchgate.netyoutube.com, Enhanced confidence in identification
Hyphenated Techniques Comprehensive analysis of complex mixturesNon-targeted screening acs.orgnih.gov, Impurity profiling

Advanced Computational Modeling for Property Prediction and Reaction Design

Computational chemistry is becoming an indispensable tool in modern chemical research. For this compound, advanced computational modeling will play a pivotal role in predicting its properties and guiding experimental design.

Density Functional Theory (DFT) and Machine Learning: The combination of DFT with machine learning is a powerful approach for predicting reaction outcomes. nih.govchemrxiv.orgaiche.orgchemrxiv.org By training neural networks on DFT-calculated descriptors, it is possible to predict reaction conditions and selectivity with high accuracy. chemrxiv.orgchimia.ch This approach could be used to optimize the synthesis of this compound and to predict its reactivity in various chemical transformations.

Crystal Structure Prediction (CSP): Computational methods for predicting crystal structures are becoming increasingly reliable. nih.govucl.ac.ukrsc.org For a molecule like this compound, CSP can be used to predict potential polymorphs, which is crucial for applications in materials science and pharmaceuticals. nih.gov These predictions can guide experimental polymorph screening and help in understanding the solid-state properties of the compound.

In Silico Design of Derivatives: Computational tools can be used to design novel derivatives of this compound with desired properties. By modeling the interaction of virtual compounds with biological targets, for example, it is possible to identify promising candidates for further synthesis and testing in fields like medicinal chemistry and agrochemicals.

Computational MethodApplication FocusExpected Outcome
DFT and Machine Learning Reaction optimization and reactivity predictionMore efficient synthetic routes and novel reaction discovery nih.govchemrxiv.orgaiche.orgchemrxiv.orgchimia.ch
Crystal Structure Prediction Polymorph screening and solid-state characterizationIdentification of stable crystal forms and understanding of packing forces nih.govucl.ac.ukrsc.org
In Silico Design Discovery of new functional moleculesDesign of derivatives with tailored biological or material properties

Expansion of Synthetic Utility in Diverse Chemical Transformations

The true value of a chemical building block is realized through its successful application in the synthesis of a wide range of functional molecules. Future research on this compound will undoubtedly focus on expanding its synthetic utility.

Medicinal Chemistry: The substituted benzonitrile (B105546) scaffold is present in many biologically active molecules. The unique combination of substituents in this compound makes it an attractive starting material for the synthesis of novel compounds for drug discovery. For instance, it could serve as a key intermediate in the synthesis of novel kinase inhibitors or other therapeutic agents.

Agrochemicals: Halogenated aromatic compounds are a cornerstone of the agrochemical industry. The specific substitution pattern of this compound could be exploited to create new herbicides, fungicides, or insecticides with improved efficacy and environmental profiles.

Materials Science: The electronic properties of fluorinated and chlorinated aromatic rings, combined with the reactivity of the hydroxyl and nitrile groups, make this compound a potential precursor for novel organic materials. Research could explore its use in the synthesis of liquid crystals, polymers with specific thermal or optical properties, or as a component in organic light-emitting diodes (OLEDs).

The exploration of these future research directions will undoubtedly solidify the position of this compound as a valuable and versatile compound in the landscape of modern chemical science.

Q & A

Basic Questions

Q. What are the common synthetic routes for 5-Chloro-2-fluoro-4-hydroxybenzonitrile, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves halogenation and nitrile introduction. For example, chlorination/fluorination of hydroxybenzonitrile precursors can be achieved using reagents like thionyl chloride (SOCl₂) or sulfur tetrafluoride (SF₄). Solvent choice (e.g., dichloromethane vs. benzene) and temperature (0–50°C) critically impact selectivity. Evidence from analogous compounds shows that using oxalyl dichloride (ClCO)₂O in DMF yields higher purity products due to reduced side reactions . Reaction monitoring via TLC or HPLC is recommended to optimize conditions.

Q. What spectroscopic methods are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential:

  • ¹H NMR : Expect deshielded aromatic protons (δ 7.0–8.5 ppm) influenced by electron-withdrawing groups (Cl, F, CN).
  • ¹³C NMR : Nitrile carbon appears at ~115 ppm; fluorine and chlorine substituents cause splitting in adjacent carbons.
  • IR : Strong absorption at ~2230 cm⁻¹ (C≡N stretch) and broad O-H stretch (~3200 cm⁻¹). Mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ = 172.53 g/mol). Validation via comparison with PubChem data for structurally similar compounds is advised .

Advanced Questions

Q. How can researchers optimize reaction conditions to mitigate competing side reactions during synthesis?

  • Methodological Answer : Competing reactions (e.g., over-halogenation or hydrolysis of nitrile) are minimized by:

  • Temperature control : Lower temperatures (0–20°C) reduce kinetic side products, as seen in thionyl chloride-mediated syntheses .
  • Protecting groups : Temporarily protecting the hydroxyl group (e.g., as a silyl ether) prevents undesired oxidation or substitution. Deprotection with mild acids (e.g., TBAF) preserves the nitrile functionality.
  • Catalysts : Lewis acids like FeCl₃ enhance regioselectivity in halogenation steps .

Q. What strategies resolve contradictions in NMR data arising from the compound’s substitution pattern?

  • Methodological Answer : Overlapping signals due to Cl/F proximity can be addressed via:

  • 2D NMR techniques : HSQC and HMBC correlate protons with carbons, clarifying coupling patterns.
  • Decoupling experiments : Suppress fluorine splitting in ¹H NMR for clearer aromatic proton assignments.
  • Computational modeling : Density Functional Theory (DFT) predicts chemical shifts, validated against experimental data from analogs like 3,5-Dichloro-4-fluorobenzonitrile .

Q. How does the electronic environment influence reactivity in nucleophilic aromatic substitution (NAS)?

  • Methodological Answer : The chloro, fluoro, and hydroxyl groups create a strongly electron-deficient aromatic ring. Hammett parameters (σ values: Cl = +0.23, F = +0.06, OH = -0.37) predict meta/para-directing effects. NAS occurs preferentially at positions activated by electron withdrawal. For example, fluorine’s inductive effect enhances nitrile stability but may hinder substitution at adjacent positions. Kinetic studies using time-resolved IR spectroscopy can map reaction pathways .

Data Analysis & Experimental Design

Q. How should researchers design experiments to assess the stability of this compound under varying pH conditions?

  • Methodological Answer :

  • pH stability assay : Dissolve the compound in buffered solutions (pH 1–13) and monitor degradation via HPLC at intervals (0, 24, 48 hrs).
  • Degradation products : Use LC-MS to identify hydrolysis products (e.g., carboxylic acid derivatives if nitrile hydrolyzes).
  • Kinetic analysis : Plot degradation rates vs. pH to identify stability thresholds. Evidence from hydroxybenzoic acid analogs suggests instability in strongly basic conditions (pH >10) due to nitrile hydrolysis .

Q. What computational tools are recommended for predicting the compound’s solubility and partition coefficient (logP)?

  • Methodological Answer :

  • Software : Use Schrödinger’s QikProp or ACD/Percepta to calculate logP and solubility. Input SMILES strings (e.g., C1=CC(=C(C(=C1Cl)F)O)C#N) for accurate predictions.
  • Validation : Compare results with experimental data from structurally related benzonitriles in PubChem . Adjust parameters based on substituent electronegativity (e.g., F increases logP slightly compared to H).

Contradiction Resolution

Q. How to address discrepancies in reported melting points for this compound derivatives?

  • Methodological Answer :

  • Purification : Recrystallize from ethanol/water mixtures to remove impurities affecting melting points.
  • Differential Scanning Calorimetry (DSC) : Provides precise phase transition data. Compare with literature values for analogs like 4-Chloro-2,5-difluorobenzonitrile (mp ~120°C) .
  • Polymorphism screening : Test crystallization in different solvents (e.g., acetone vs. hexane) to identify stable polymorphs.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.